N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide
Description
This compound features a 1,2,4-triazole core substituted with a 4-ethoxyphenyl group at position 4 and a thioether-oxoethyl-thiazolylamino side chain at position 5. The triazole ring is further functionalized with a 3-fluorobenzamide moiety via a methyl group at position 6. The thiazole and triazole moieties are known for their metabolic stability and hydrogen-bonding capabilities, while the fluorobenzamide group enhances lipophilicity and bioavailability .
Properties
IUPAC Name |
N-[[4-(4-ethoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O3S2/c1-2-33-18-8-6-17(7-9-18)30-19(13-26-21(32)15-4-3-5-16(24)12-15)28-29-23(30)35-14-20(31)27-22-25-10-11-34-22/h3-12H,2,13-14H2,1H3,(H,26,32)(H,25,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYCIDUBARSPEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide is a synthetic compound with potential pharmacological applications. Its structure incorporates a triazole ring, which is known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound has the following chemical formula: C28H31N7O5S3, with a molecular weight of 641.78 g/mol. The presence of thiazole and triazole moieties suggests significant interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C28H31N7O5S3 |
| Molecular Weight | 641.78 g/mol |
| Purity | Typically 95% |
Antimicrobial Activity
Research indicates that compounds featuring triazole and thiazole rings exhibit notable antimicrobial properties. In a study involving derivatives of similar structures, compounds demonstrated significant efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli . The compound is expected to exhibit similar activity due to its structural similarities to known antimicrobial agents .
Anticancer Potential
The anticancer activity of triazole derivatives has been well-documented. For instance, studies have shown that triazole compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression . The specific compound may share these properties, contributing to its potential as an anticancer agent.
The mechanism by which triazole derivatives exert their biological effects often involves the inhibition of key enzymes or pathways in pathogens or cancer cells. For example, some triazoles inhibit fungal cytochrome P450 enzymes, leading to disrupted ergosterol synthesis and cell membrane integrity . Further studies on this compound are needed to elucidate its specific mechanisms.
Study 1: Antimicrobial Evaluation
A study evaluated several triazole derivatives for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results showed that derivatives similar to this compound exhibited MIC values ranging from 6 mg/mL to 12 mg/mL against tested strains .
Study 2: Cytotoxicity Assay
In another investigation focusing on cytotoxic effects against cancer cell lines, compounds with similar structures were tested for their ability to induce cell death in HeLa and MCF7 cells. The results indicated a dose-dependent response with significant inhibition at higher concentrations .
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising results in antimicrobial applications. Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties against various pathogens. For instance, studies have synthesized novel 4-amino-5-phenyltriazole derivatives that demonstrated effective antimicrobial activity against bacterial and fungal strains . The presence of the thiazole moiety in the structure enhances the compound's ability to inhibit microbial growth.
Case Study: Antimicrobial Efficacy
A study conducted on synthesized triazole derivatives revealed that several compounds exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) analysis indicated that modifications in the thiazole and triazole rings could lead to enhanced efficacy .
Anticancer Potential
N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide has also been investigated for its anticancer properties. Recent studies have highlighted the potential of triazole derivatives as anticancer agents due to their ability to induce apoptosis in cancer cells.
Case Study: Anticancer Activity
In a series of experiments involving human cancer cell lines (e.g., A549 lung adenocarcinoma cells), compounds similar to N-(4-acetamidophenyl)-2-thiazole derivatives showed significant cytotoxic effects. The IC50 values were reported as low as 23.30 ± 0.35 µM for certain analogues, indicating strong selectivity against cancer cells while sparing normal cells .
Antifungal Properties
The compound's antifungal activity is another area of interest. Triazole derivatives are known for their effectiveness against fungal infections due to their mechanism of action that involves inhibiting ergosterol synthesis in fungal cell membranes.
Case Study: Antifungal Testing
Research has demonstrated that certain triazole derivatives exhibit potent antifungal activity against Candida albicans and Aspergillus species. In vitro assays revealed that modifications in the thiazole ring significantly impacted antifungal potency .
Summary of Applications
| Application Area | Description | Case Study Findings |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | Significant inhibition of Staphylococcus aureus and E. coli |
| Anticancer | Induces apoptosis in cancer cells | IC50 values as low as 23.30 ± 0.35 µM in A549 cells |
| Antifungal | Inhibits ergosterol synthesis | Potent activity against Candida albicans |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their properties and activities:
Key Observations
However, the target compound’s 3-fluorobenzamide group may enhance selectivity compared to the 4-methylphenoxyacetamide in . Thiazole derivatives in exhibit potent anticancer activity, implying that the thiazole moiety in the target molecule could confer similar properties.
Synthesis Efficiency :
- Triazole-thione derivatives are synthesized in 70–80% yield via cyclization of hydrazinecarbothioamides, a method applicable to the target compound’s triazole core.
- Thiadiazole-isoxazole hybrids require multi-step synthesis with moderate yields (~70%), highlighting the advantage of simpler triazole-thioether systems.
Structural Stability :
- The thione-thiol tautomerism observed in (confirmed by IR and NMR) is absent in the target compound due to its fixed thioether linkage, which may improve metabolic stability.
Limitations and Contradictions
- Anticancer activities in are specific to thiazole derivatives; the target compound’s triazole-thiazole hybrid structure may exhibit divergent behavior.
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves constructing the 1,2,4-triazole core, followed by functionalization with thioether and thiazole moieties. Key steps include:
- Cyclization : Intramolecular cyclization of thiosemicarbazides under reflux in ethanol (70–80°C) to form the triazole ring .
- Thioether formation : Reaction of 4-amino-5-substituted-1,2,4-triazole-3-thiol with chloroacetyl derivatives in acetonitrile or dioxane, catalyzed by triethylamine .
- Purification : Recrystallization from ethanol-DMF mixtures or flash chromatography (e.g., using PEG-400 with bleaching earth clay) improves yield (up to 95% reported) . Optimization tips: Monitor reaction progress via TLC, adjust stoichiometry of chloroacetyl chloride (1:1 molar ratio), and control temperature (70–80°C) to minimize side products .
Q. Which spectroscopic techniques are critical for structural confirmation?
- 1H/13C-NMR : Identify substituents via chemical shifts (e.g., 4-ethoxyphenyl protons at δ 6.8–7.2 ppm, fluorobenzamide CF3 at δ 165–170 ppm) .
- FT-IR : Confirm thioether (C-S stretch at 650–700 cm⁻¹) and amide (C=O at 1650–1700 cm⁻¹) groups .
- Elemental analysis : Validate purity by comparing experimental vs. theoretical C/H/N percentages (e.g., ±0.3% deviation acceptable) .
Q. What preliminary biological assays are suitable for evaluating activity?
- Antimicrobial screening : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Dosage : Test concentrations from 1–100 µM, with positive controls (e.g., fluconazole for antifungal studies) .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity or pharmacokinetics?
- Substituent effects : Replace the 4-ethoxyphenyl group with electron-withdrawing groups (e.g., Cl, CF3) to improve membrane permeability .
- Thiazole optimization : Introduce methyl or phenyl groups at the thiazole 2-position to enhance target binding (e.g., kinase inhibition) .
- Fluorine substitution : The 3-fluorobenzamide group increases metabolic stability; compare with chloro or methoxy analogs to study SAR .
Q. How do computational methods aid in understanding mechanism of action?
- Molecular docking : Use AutoDock Vina to model interactions with targets like EGFR or CYP450 enzymes. The thiazole-thioether moiety shows strong hydrogen bonding with active-site residues .
- DFT calculations : Analyze electron density maps to predict reactive sites (e.g., sulfur atoms in thioether groups are nucleophilic) .
- MD simulations : Simulate binding stability over 100 ns to assess dynamic interactions (e.g., RMSD < 2 Å indicates stable complexes) .
Q. How to resolve contradictions between elemental analysis and spectroscopic data?
- Case study : If elemental analysis shows C: 69.48% (theoretical 68.92%), combine techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
